N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2OS/c1-10-6-5-9-13-14(10)19(2)16(21-13)18-15(20)11-7-3-4-8-12(11)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHYNOXMOBCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3I)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Amidation: The final step involves the formation of the benzamide group through a reaction between the iodinated benzothiazole and an appropriate amine or amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on three key features: (1) benzothiazole/benzothiazol-2-ylidene core, (2) iodobenzamide substituents, and (3) methyl substituents on the heterocycle.
Key Observations:
- Benzothiazole vs. Thiadiazole Cores : The benzothiazole core in the target compound differs from 1,3,4-thiadiazole derivatives (e.g., ) by replacing one nitrogen atom with sulfur. This alters electronic properties (e.g., resonance stabilization) and may enhance lipophilicity, impacting membrane permeability in biological systems.
- Iodine Substituent : The 2-iodobenzamide group distinguishes the target compound from analogs like I-6473 , which lack halogen substituents. Iodine’s large atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or target binding .
Biological Activity
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and insecticidal applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a dimethyl group and an iodobenzamide group. Its molecular formula is with a molecular weight of approximately 218.29 g/mol. The presence of iodine in the structure enhances its reactivity and potential biological interactions.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzothiazole derivatives could effectively inhibit tumor growth in murine models, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
Benzothiazole compounds have also shown notable antimicrobial effects. In vitro studies have revealed that this compound exhibits activity against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Insecticidal Activity
The compound has been evaluated for its larvicidal activity against Aedes aegypti, the primary vector for several arboviruses including dengue and Zika virus. Preliminary results suggest that it possesses significant larvicidal properties, with effective concentrations leading to high mortality rates in mosquito larvae . The compound's efficacy as an insecticide could provide an alternative to conventional chemical insecticides that face resistance issues.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Neurotoxic Effects on Insects : The compound may disrupt neurotransmitter function in insects, leading to paralysis and death.
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide?
The synthesis involves coupling 2-iodobenzoyl chloride with a 3,4-dimethylbenzothiazole precursor. Key steps include:
- Schiff base formation : Reacting the benzothiazole amine with a carbonyl group under anhydrous conditions (e.g., using POCl₃ as a catalyst) .
- Iodobenzamide integration : Introducing the 2-iodobenzoyl moiety via nucleophilic acyl substitution in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole backbone and iodobenzamide substitution. Key signals include the imine proton (δ ~8.5 ppm) and aromatic protons from the iodobenzamide (δ ~7.3–8.0 ppm) .
- IR spectroscopy : Stretching vibrations for C=N (1630–1650 cm⁻¹) and C=O (1680–1700 cm⁻¹) validate the Schiff base and amide bonds .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~423.98 for C₁₆H₁₃IN₂OS) .
Q. How is elemental analysis used to verify purity?
Combustion analysis (CHNS/O) compares experimental vs. theoretical values for C, H, N, and S. Discrepancies >0.3% indicate impurities. For example:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 45.30 | 45.12 |
| H | 3.09 | 3.25 |
| N | 6.60 | 6.54 |
| Such data ensure synthetic accuracy . |
Advanced Questions
Q. How can SHELX programs resolve crystallographic data discrepancies for this compound?
- Data refinement : SHELXL refines X-ray diffraction data by adjusting positional and thermal parameters. For example, resolving disordered iodine atoms requires constraints (e.g., ISOR for anisotropic displacement) .
- Twinned data handling : SHELXD identifies pseudo-merohedral twinning, common in benzothiazole derivatives, using the Hooft parameter (|y| < 0.05) .
- Validation : PLATON checks for voids, hydrogen bonding, and π-π stacking interactions (e.g., between benzothiazole and iodobenzamide rings) .
Q. How to address conflicting biological activity data in structure-activity relationship (SAR) studies?
- Dose-response profiling : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays) across concentrations (0.1–100 µM). Inconsistent IC₅₀ values may arise from off-target effects .
- Structural analogs : Compare with 3,4-dimethylbenzothiazole derivatives lacking iodine. For example, replacing iodine with chlorine reduces lipophilicity (logP ↓1.2), altering membrane permeability .
- Computational docking : AutoDock Vina predicts binding modes to targets like EGFR or tubulin. Contradictions may stem from conformational flexibility in the Schiff base .
Q. What mechanistic insights guide the optimization of reaction yields?
- Catalyst screening : Pd(OAc)₂ vs. CuI in Ullmann coupling for iodobenzamide integration. CuI gives higher yields (~75%) due to milder conditions .
- Solvent effects : DMSO enhances Schiff base formation via polarization of the carbonyl group, while THF favors byproduct formation .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR. A second-order rate constant (k₂ ~0.02 L/mol·s) indicates nucleophilic attack as the rate-limiting step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
